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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis,

process-related impurities can arise, which must be monitored and controlled to ensure the

safety and efficacy of the final drug product. Sofosbuvir impurity M, with the chemical name

propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-

phenoxyphosphoryl]amino]propanoate, is one such impurity.[1] Its molecular formula is

C22H30N3O10P, and it has a molecular weight of 527.46 g/mol .[1][2] This application note

describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for

the detection and quantification of Sofosbuvir impurity M. The method is designed for use in

research, quality control, and drug development settings.

Analytical Method

A reversed-phase UPLC method was developed to provide a rapid and efficient separation of

Sofosbuvir from its impurity M. The use of sub-2 µm particle columns in UPLC allows for faster

analysis times and improved resolution compared to traditional HPLC methods.[3]
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Parameter Value

Instrument Waters ACQUITY UPLC H-Class or equivalent

Column
ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50

mm

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient

10-90% B over 3 minutes, hold at 90% B for 1

minute, return to 10% B in 0.1 minutes, and

equilibrate for 0.9 minutes

Flow Rate 0.4 mL/min

Column Temperature 40°C

Injection Volume 2 µL

Detection UV at 260 nm

Run Time 5 minutes

Method Validation

The developed UPLC method was validated according to the International Council for

Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4] The

validation parameters assessed included specificity, linearity, accuracy, precision, limit of

detection (LOD), and limit of quantitation (LOQ).[4][5]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate

for the intended analysis.[4]
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Parameter Acceptance Criteria

Tailing Factor ≤ 2.0

Theoretical Plates ≥ 2000

%RSD of Peak Area (n=6) ≤ 2.0%

Validation Summary

Validation Parameter Result

Linearity (r²) > 0.999

Accuracy (% Recovery) 98.0% - 102.0%

Precision (%RSD) < 2.0%

LOD 0.05 µg/mL

LOQ 0.15 µg/mL

Specificity
No interference from blank, placebo, or other

related substances.

Experimental Protocols
1. Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-

grade water and mix well.

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of

HPLC-grade acetonitrile and mix well.

Diluent: Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

Standard Stock Solution of Sofosbuvir Impurity M (100 µg/mL): Accurately weigh about 10

mg of Sofosbuvir impurity M reference standard and transfer it to a 100 mL volumetric

flask. Dissolve in and dilute to volume with diluent.
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Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100

mL with diluent.

Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent

to 100 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of diluent

and sonicate for 15 minutes to dissolve. Dilute to volume with diluent and mix well. Filter the

solution through a 0.22 µm syringe filter before injection.

2. Chromatographic Procedure

Set up the UPLC system with the chromatographic conditions specified in the

"Chromatographic Conditions" table.

Equilibrate the column with the mobile phase for at least 30 minutes.

Inject a blank (diluent) to ensure there are no interfering peaks.

Perform six replicate injections of the Working Standard Solution to check for system

suitability.

Inject the prepared sample solution.

Identify the peak for Sofosbuvir impurity M in the sample chromatogram by comparing its

retention time with that of the standard.

Quantify the amount of impurity M in the sample using the peak area and the concentration

of the standard.

3. Method Validation Protocol

Specificity: Inject the blank, placebo, Sofosbuvir standard, and impurity M standard to

demonstrate the absence of interference.

Linearity: Prepare a series of at least five concentrations of impurity M (e.g., from LOQ to

150% of the specification limit). Plot a calibration curve of peak area versus concentration

and determine the correlation coefficient (r²).
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Accuracy: Perform recovery studies by spiking known amounts of impurity M into the sample

at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

Calculate the percentage recovery.

Precision:

Repeatability (Intra-day precision): Analyze six replicate preparations of the sample spiked

with impurity M at 100% of the specification limit on the same day.

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a

different analyst and/or instrument. Calculate the %RSD for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ

based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the

standard deviation of the response and the slope of the calibration curve.

Visualizations
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Caption: Experimental Workflow for UPLC Analysis of Sofosbuvir Impurity M.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b8082611/docs?utm_src=pdf-body-img#application-note-rapid-detection-of-sofosbuvir-impurity-m-using-a-validated-uplc-method
https://www.benchchem.com/product/b8082611/docs?utm_src=pdf-body#application-note-rapid-detection-of-sofosbuvir-impurity-m-using-a-validated-uplc-method
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8082611?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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